molecular formula C17H21N3S B15081180 4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine

4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine

Cat. No.: B15081180
M. Wt: 299.4 g/mol
InChI Key: CKZKKQJBIPNUKG-QGOAFFKASA-N
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Description

4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a 3-methyl-2-thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine typically involves the condensation of 4-methylphenylpiperazine with 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Post-reaction purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
  • 4-(4-methylphenyl)-N-[(2-thienyl)methylene]-1-piperazinamine
  • 4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperidine

Uniqueness

4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H21N3S

Molecular Weight

299.4 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C17H21N3S/c1-14-3-5-16(6-4-14)19-8-10-20(11-9-19)18-13-17-15(2)7-12-21-17/h3-7,12-13H,8-11H2,1-2H3/b18-13+

InChI Key

CKZKKQJBIPNUKG-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C(C=CS3)C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C=CS3)C

Origin of Product

United States

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